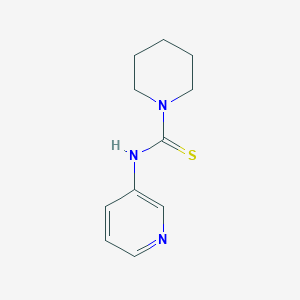
N-3-pyridinyl-1-piperidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-pyridinyl-1-piperidinecarbothioamide, also known as NPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NPC belongs to the class of thiosemicarbazones, which are organic compounds that contain the functional group -C(=S)NHNH2. In
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties and Mechanisms
Research into the application of N-3-pyridinyl-1-piperidinecarbothioamide derivatives has highlighted their significant antibacterial properties. A study revealed that 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides exhibit submicromolar inhibition of bacterial Sfp-PPTase, essential for cell viability and virulence, without affecting the human orthologue. These compounds demonstrated antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus, with minimal cytotoxicity to human cells. Efflux was suggested as a resistance mechanism in Escherichia coli (Foley et al., 2014).
Synthesis and Structural Analysis
Another research direction involves the synthesis and structural analysis of this compound compounds. One study focused on the synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide, detailing its characterization through crystallography and spectroscopic techniques. Computational analyses provided insights into its molecular properties, including vibrational frequencies and potential antibacterial applications against gram-negative and gram-positive bacterial strains (Abu-Melha, 2018).
Potential in HIV-1 Inhibition
Further studies explored the application of thiophene[3,2-d]pyrimidine derivatives, substituted with piperidine, as potent inhibitors of HIV-1 reverse transcriptase. These compounds showed significant antiviral potency against various resistant strains, indicating potential therapeutic applications in treating HIV-1 infections (Kang et al., 2017).
Antitumor and Anticancer Applications
Compounds based on bis-indole derivatives, incorporating pyridine or piperazine moieties, exhibited pronounced antitumor activities. These were validated through screenings that showed higher activity levels in pyridine derivatives compared to piperazine, indicating a successful approach in developing potent anticancer agents (Andreani et al., 2008).
Gastric Mucosal Protection
N-phenyl-2-pyridinecarbothioamides have been identified for their gastric mucosal protectant activity, offering a novel approach to treating ulcers without affecting gastric secretion, showcasing a different therapeutic application of this compound derivatives (Kinney et al., 1990).
Eigenschaften
IUPAC Name |
N-pyridin-3-ylpiperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c15-11(14-7-2-1-3-8-14)13-10-5-4-6-12-9-10/h4-6,9H,1-3,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHFXBVWHXDRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794175 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)
![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B5526450.png)

![{4-[3-(3-thienyl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5526462.png)
![3-(6H-indolo[2,3-b]quinoxalin-6-yl)propanenitrile](/img/structure/B5526466.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B5526472.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5526475.png)
![2-chloro-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methoxybenzoate](/img/structure/B5526483.png)
![(1R*,5R*)-6-[5-(hydroxymethyl)-2-furoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5526492.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,3-difluoro-6-methoxybenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5526514.png)